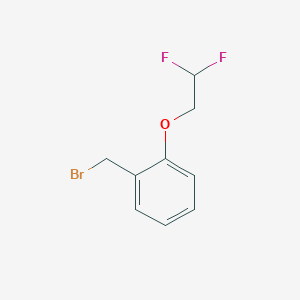

2-(2,2-Difluoroethoxy)benzyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzylic bromides is described in the literature. For example, benzylic brominations using N-bromosuccinimide in (trifluoromethyl)benzene with photochemical activation have been shown to provide clean, rapid, and high-yielding reactions . This method could potentially be adapted for the synthesis of 2-(2,2-Difluoroethoxy)benzyl bromide by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray single-crystal analysis and quantum mechanical studies . These methods could be applied to determine the molecular structure of 2-(2,2-Difluoroethoxy)benzyl bromide, providing insights into its geometry, atomic charges, and molecular electrostatic potential.

Chemical Reactions Analysis

The reactivity of benzylic bromides with various nucleophiles and in different chemical reactions has been explored. For instance, arylation of benzothiadiazole derivatives using aryl bromides via Pd-catalyzed C–H activation has been reported . Similarly, the reactivity of 2-(2,2-Difluoroethoxy)benzyl bromide could be investigated in cross-coupling reactions to synthesize novel organic materials.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(2,2-Difluoroethoxy)benzyl bromide are not directly reported, related compounds have been studied. For example, the crystal structures of brominated imidazolium bromides have been determined, revealing insights into hydrogen bonding and halogen bonding interactions . These findings could help predict the properties of 2-(2,2-Difluoroethoxy)benzyl bromide, such as its solubility, melting point, and reactivity.

Scientific Research Applications

Photochemical Benzylic Brominations

Benzylic brominations using N-bromosuccinimide in (trifluoromethyl)benzene have been performed with photochemical activation. This method provides clean, rapid, and high-yielding reactions, replacing conventional solvents like tetrachloromethane with less-toxic (trifluoromethyl)benzene, suggesting an environmentally friendlier approach (Suarez et al., 2009).

Carbene-Catalyzed Reductive Coupling

Benzyl bromides, including 2-(2,2-Difluoroethoxy)benzyl bromide, are activated for radical reactions via a single-electron-transfer (SET) process. This approach, involving α-carbon benzylation of ketones and aldehydes via photoredox catalysis, offers a new reaction mode under mild organocatalytic conditions, enabling unconventional transformations (Li et al., 2016).

Trifluoromethoxylation of Aliphatic Substrates

A reaction involving tetrabutylammonium triphenyldifluorosilicate and 2,4-dinitro(trifluoromethoxy)benzene generates a trifluoromethoxide anion, which substitutes activated bromides like benzyl bromide. This method forms aliphatic trifluoromethyl ethers, marking a significant advance in the nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring (Marrec et al., 2010).

Aryne Route to Naphthalenes

1,2-Dehydro-3-(trifluoromethoxy)benzene, generated from 1-bromo-3-(trifluoromethoxy)benzene, undergoes [4+2] cycloaddition with furan. The resulting cycloadducts can be converted into 1- and 2-(trifluoromethoxy)naphthalenes, showing the versatility of this approach in synthesizing complex aromatic compounds (Schlosser & Castagnetti, 2001).

Synthesis of Antitumor Agents

In antitumor agent synthesis, 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, a candidate for clinical testing, is developed from 2'-deoxy-5-iodouridine. This highlights the importance of benzyl bromide and similar molecules in the synthesis of potential therapeutic compounds (Yamashita et al., 1989).

properties

IUPAC Name |

1-(bromomethyl)-2-(2,2-difluoroethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4,9H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSRNRPUFNIRNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)OCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B3004598.png)

![2-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl furan-2-carboxylate](/img/structure/B3004599.png)

![6-[2-(Benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B3004601.png)

![3-(1-(2-(2-methyl-1H-imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004606.png)

![1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B3004610.png)

![(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-naphthamide](/img/structure/B3004613.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B3004615.png)

![3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3004617.png)